molecular formula C30H36O6 B1247182 schizolaenone B

schizolaenone B

Cat. No.: B1247182
M. Wt: 492.6 g/mol
InChI Key: LFIGQOMCYZOIQK-XBPZWBIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schizolaenone B is a tetrahydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5, 7, 4' and 5', a geranyl group at position 3' and a prenyl group at position 6. Isolated from Schizolaena hystrix, it exhibits cytotoxicity against ovarian cancer cell line. It has a role as a metabolite and an antineoplastic agent. It is a tetrahydroxyflavanone and a member of 4'-hydroxyflavanones.

Scientific Research Applications

Cytotoxicity in Cancer Research

Research on schizolaenone B has primarily focused on its potential application in cancer research. A study by Murphy et al. (2005) explored the cytotoxic effects of this compound, along with other flavanones, on human ovarian cancer cells (A2780). Although nymphaeol A showed significant cytotoxicity, this compound and other flavanones displayed only weak activity (Murphy et al., 2005).

Neurological and Psychiatric Research

Although not directly related to this compound, studies involving the fungus Schizophyllum commune, which is closely associated with schizolaenone compounds, have been conducted. For example, Yao et al. (2016) investigated phenolic acids isolated from this fungus for their analgesic activity by inhibiting voltage-gated sodium channels (Yao et al., 2016). This could hint at potential neurological applications of compounds like this compound.

Antioxidant Research

Research on related compounds, such as those found in Rhizoma Atractylodes macrocephala, highlights the antioxidant properties of phenolics and flavonoids. Li et al. (2012) observed significant positive correlations between the antioxidant levels and contents of total phenolics and flavonoids in their study (Li et al., 2012). This implies that this compound, being a flavanone, could have potential applications in antioxidant research.

Properties

Molecular Formula

C30H36O6

Molecular Weight

492.6 g/mol

IUPAC Name

(2S)-2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,5-dihydroxyphenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H36O6/c1-17(2)7-6-8-19(5)10-11-20-13-21(14-25(33)29(20)34)26-16-24(32)28-27(36-26)15-23(31)22(30(28)35)12-9-18(3)4/h7,9-10,13-15,26,31,33-35H,6,8,11-12,16H2,1-5H3/b19-10+/t26-/m0/s1

InChI Key

LFIGQOMCYZOIQK-XBPZWBIKSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)O)C)C

Synonyms

schizolaenone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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